molecular formula C21H28N4O6S2 B6518934 N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide CAS No. 933218-30-5

N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B6518934
CAS No.: 933218-30-5
M. Wt: 496.6 g/mol
InChI Key: UXVMSHNGFIFZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide is a useful research compound. Its molecular formula is C21H28N4O6S2 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.14502697 g/mol and the complexity rating of the compound is 831. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide, also referred to as B8, has been studied for its potential therapeutic effects . The primary targets of this compound appear to be related to the suppression of oxidative stress and inflammatory markers . It has been shown to have a significant effect on the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) .

Mode of Action

The compound interacts with its targets by downregulating the mRNA expression of TNF-α, COX-2, IL-6, IL-1β, and NF-κB, and concurrently upregulating IL-10 expression . This results in a decrease in inflammation and oxidative stress, which are key factors in the pathogenesis of many diseases .

Biochemical Pathways

The affected pathways primarily involve the inflammatory response and oxidative stress. By downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines, the compound can modulate the inflammatory response . Additionally, it can mitigate oxidative stress by affecting markers such as glutathione (GSH), superoxide dismutase (SOD), malondialdehyde (MDA), and catalase .

Result of Action

The compound’s action results in a significant reduction in diarrhea score, mitigation of weight loss, increased feed intake, and survival rate in a dose-dependent manner . It also exhibits a mucoprotective effect evident through the mitigation of villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, and mucin depletion . Furthermore, it improves the luminal microflora profile by augmenting the growth of Lactobacillus spp. and reducing the number of pathogenic bacteria (E. coli) .

Action Environment

The environment in which the compound acts can influence its efficacy and stability. It’s worth noting that the compound’s effects have been studied in the context of methotrexate-induced intestinal mucositis in mice , suggesting that the compound’s efficacy may be influenced by factors such as the presence of other drugs and the specific disease state.

Properties

IUPAC Name

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O6S2/c1-17(26)23-18-3-9-21(10-4-18)33(29,30)22-11-16-32(27,28)25-14-12-24(13-15-25)19-5-7-20(31-2)8-6-19/h3-10,22H,11-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVMSHNGFIFZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.